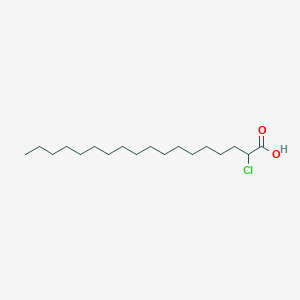
2-Chlorooctadecanoic acid
Cat. No. B1254106
Key on ui cas rn:
56279-49-3
M. Wt: 318.9 g/mol
InChI Key: DQNLLSNNESIVOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04148811
Procedure details


Into a 50 ml 3-neck round bottom flask fitted with a condenser, thermometer, and magnetic stirrer were placed 11.4 g (0.04 mole) stearic acid, 8.0 g (0.06 mole) N-chlorosuccinimide, 0.1 ml (0.0015 mole) chlorosulfonic acid, and 0.04 g (0.0002 mole) TCNQ. The flask was placed in a heating bath set at 150° C. The mixture was stirred during heating, and a homogeneous liquid phase was formed. The solution temperature continued to rise above that of the heating bath, and a sudden exothermic reaction occurred in which the reaction temperature increased to ca. 220° C. The reaction mixture was cooled and dissolved in chloroform, and the resulting solution was washed thoroughly with dilute aqueous sodium chloride solution. After drying and removal of the chloroform, the residue was recrystallized from acetonitrile to afford 8.9 g (70%) of 2-chlorostearic acid which was equivalent in purity to the product of Example I.





Name
Yield
70%
Identifiers


|
REACTION_CXSMILES
|
[C:1]([OH:20])(=[O:19])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18].[Cl:21]N1C(=O)CCC1=O>C(Cl)(Cl)Cl.ClS(O)(=O)=O.C1C(=C(C#N)C#N)C=CC(=C(C#N)C#N)C=1>[Cl:21][CH:2]([CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18])[C:1]([OH:20])=[O:19]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
11.4 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCCCCCCCCCCCCCC)(=O)O
|
Step Two
|
Name
|
|
|
Quantity
|
8 g
|
|
Type
|
reactant
|
|
Smiles
|
ClN1C(CCC1=O)=O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)(Cl)Cl
|
Step Four
|
Name
|
|
|
Quantity
|
0.1 mL
|
|
Type
|
catalyst
|
|
Smiles
|
ClS(=O)(=O)O
|
Step Five
|
Name
|
|
|
Quantity
|
0.04 g
|
|
Type
|
catalyst
|
|
Smiles
|
C1=CC(=C(C#N)C#N)C=CC1=C(C#N)C#N
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
220 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Into a 50 ml 3-neck round bottom flask fitted with a condenser
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
thermometer, and magnetic stirrer were placed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The flask was placed in a heating bath
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
set at 150° C
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
during heating
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
a homogeneous liquid phase was formed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
a sudden exothermic reaction
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was cooled
|
WASH
|
Type
|
WASH
|
|
Details
|
the resulting solution was washed thoroughly with dilute aqueous sodium chloride solution
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After drying
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
removal of the chloroform
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue was recrystallized from acetonitrile
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC(C(=O)O)CCCCCCCCCCCCCCCC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 8.9 g | |
| YIELD: PERCENTYIELD | 70% | |
| YIELD: CALCULATEDPERCENTYIELD | 69.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
